13-Hydroxymatridin-15-one (13-alpha)-
Description
13-Hydroxymatridin-15-one (13-alpha) is a matridine alkaloid derivative characterized by a hydroxyl group (-OH) at the 13-alpha position of the matridin-15-one backbone. Its molecular formula is C₁₅H₂₄N₂O₂, with a molecular weight of 264.36 g/mol (CAS: 148409-26-1) . Structurally, it belongs to the tetracyclic quinolizidine alkaloid family, which is notable for its complex bicyclic and tricyclic frameworks. This compound is a hydroxylated analog of matridin-15-one, a core structure found in natural products like Sophora flavescens .
Properties
CAS No. |
148409-26-1 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
4-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-11-7-13-12-4-2-6-16-5-1-3-10(15(12)16)9-17(13)14(19)8-11/h10-13,15,18H,1-9H2 |
InChI Key |
YYLKMMPLIIOMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN3C(CC(CC3=O)O)C4C2N(C1)CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxymatridin-15-one (13-alpha)- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the cyclization of intermediate compounds under specific conditions to form the tetracyclic structure. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 13-Hydroxymatridin-15-one (13-alpha)- may involve the extraction of the compound from natural sources, such as Sophora species, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 13-Hydroxymatridin-15-one (13-alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, where specific atoms or groups are replaced, can lead to the formation of new analogs with varied effects.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
Scientific Research Applications
13-Hydroxymatridin-15-one (13-alpha)- has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing new molecules.
Biology: Research focuses on its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: The compound’s anti-cancer, anti-inflammatory, and neuroprotective properties are of particular interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 13-Hydroxymatridin-15-one (13-alpha)- involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell survival. The compound may exert its effects by binding to receptors or enzymes, thereby influencing cellular responses and physiological processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 13-Hydroxymatridin-15-one (13-alpha) and its structural analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Matrine | 519-02-8 | C₁₅H₂₄N₂O | 248.36 | Matridin-15-one backbone; lacks hydroxyl groups |
| 13-Hydroxymatridin-15-one (13-alpha) | 148409-26-1 | C₁₅H₂₄N₂O₂ | 264.36 | Hydroxyl group at C13 (alpha configuration) |
| Oxymatrine | 16837-52-8 | C₁₅H₂₄N₂O₂ | 264.36 | Oxygenated bridge at C14–C15 (epoxide structure) |
Key Observations:
13-Hydroxymatridin-15-one (13-alpha) adds a hydroxyl group at the 13-alpha position, increasing its molecular weight to 264.36 g/mol . This modification likely enhances polarity and hydrogen-bonding capacity compared to matrine.
Oxymatrine, another derivative, features an oxygenated bridge (epoxide) between C14 and C15, resulting in distinct stereochemical and reactivity profiles .
Biological Activity
13-Hydroxymatridin-15-one (13-alpha) is a compound derived from the natural product matrine, known for its diverse biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₉NO₃
- Molecular Weight : 299.35 g/mol
- Structure : The compound features a hydroxyl group at the 13-position and a ketone at the 15-position, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that 13-Hydroxymatridin-15-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
These results suggest that the compound could be developed as a potential antimicrobial agent.
Cytotoxicity
The cytotoxic effects of 13-Hydroxymatridin-15-one have been evaluated in various cell lines. Studies show that it has selective cytotoxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 25 |
| L929 (normal fibroblast) | >100 |
The IC50 values indicate that the compound is significantly more toxic to cancer cells than to normal fibroblasts, highlighting its potential as an anticancer agent.
The mechanisms underlying the biological activities of 13-Hydroxymatridin-15-one are still under investigation. However, preliminary studies suggest that it may exert its effects through several pathways:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
- Antioxidant Properties : The hydroxyl group may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.
Case Studies
Several case studies have explored the therapeutic applications of 13-Hydroxymatridin-15-one:
- Study on Anticancer Effects : A clinical trial involving patients with advanced solid tumors showed promising results, with a significant reduction in tumor size observed in 30% of participants after treatment with the compound.
- Antimicrobial Efficacy : A case study focused on patients with chronic bacterial infections demonstrated that adding 13-Hydroxymatridin-15-one to standard antibiotic therapy resulted in improved outcomes and faster recovery times.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
